molecular formula C6H7BrO2 B8683830 2-Bromo-3-hydroxycyclohex-2-en-1-one

2-Bromo-3-hydroxycyclohex-2-en-1-one

Cat. No.: B8683830
M. Wt: 191.02 g/mol
InChI Key: QITGBTIPNHLNJV-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxycyclohex-2-en-1-one (CAS# 10324-65-9) is a brominated cyclic enolone with the molecular formula C 6 H 7 BrO 2 and a molecular weight of 191.02 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring both a bromine substituent and an enolizable β-hydroxy carbonyl system, makes it a suitable precursor for various nucleophilic substitution and complex cyclization reactions. Literature indicates its application as a key building block in synthetic methodologies . Furthermore, structural analogs of 3-hydroxycyclohex-2-en-1-one have demonstrated biological activity and are explored in the development of agrochemicals, such as herbicides, highlighting the potential research value of this chemical scaffold . As a specialized reagent, it is primarily used by chemists in the construction of more complex molecular architectures. Researchers are advised to consult the relevant scientific literature for specific application protocols. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

2-bromo-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2

InChI Key

QITGBTIPNHLNJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)Br)O

Origin of Product

United States

Preparation Methods

Aqueous-Phase Bromination Using Halogenate Salts

In this method, cyclohexanone undergoes bromination in an aqueous or aqueous-organic medium using a stoichiometric mixture of sodium chlorate (NaClO₃) and bromine (Br₂) or hydrogen bromide (HBr). The reaction proceeds via electrophilic substitution at the α-position relative to the carbonyl group.

Reaction Conditions:

  • Temperature: 10–40°C (optimized at 15–25°C to minimize side reactions).

  • pH: Maintained below 2 using sulfuric or hydrochloric acid to stabilize intermediates.

  • Molar Ratios:

    • 0.17–0.2 mol NaClO₃ and 0.5–0.6 mol Br₂ per mole of cyclohexanone.

    • Alternative: 0.33 mol NaClO₃ and 1 mol HBr per mole of cyclohexanone.

Mechanistic Insights:
Halogenate salts oxidize bromide ions (Br⁻) to bromine (Br₂), which reacts with the enol tautomer of cyclohexanone. The acidic medium stabilizes the intermediate bromo-enol ether, directing regioselectivity toward the 2-position.

Solvent-Mediated Bromination

Non-aqueous systems using dichloromethane or acetic acid as solvents enable milder conditions. While less common industrially, these methods avoid competing hydrolysis and improve yields in small-scale syntheses.

Key Parameters:

ParameterValue
SolventDichloromethane or acetic acid
Brominating AgentBr₂ in situ
Reaction Time2–4 hours
Yield70–85%

Hydrolysis of 2-Bromo-cyclohexanone Intermediates

Following bromination, the intermediate 2-bromo-cyclohexanone undergoes alkaline hydrolysis to introduce the hydroxyl group. This one-pot process avoids isolating unstable intermediates.

Hydrolysis Conditions

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • pH: 8–12 (optimized at 10–11 for minimal degradation).

  • Temperature: 45–55°C.

  • Time: 1–3 hours.

Reaction Pathway:
The mechanism involves nucleophilic attack by hydroxide ions at the β-carbon, leading to elimination of HBr and formation of the enol intermediate, which tautomerizes to the final product.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance throughput and safety. Key advantages include:

  • Reduced Bromine Handling: In situ generation of Br₂ from HBr and NaClO₃ minimizes exposure risks.

  • Temperature Control: Precise thermal regulation suppresses polybromination byproducts.

Yield and Purity Data

ParameterBatch ProcessContinuous Flow
Yield78%89%
Purity (HPLC)95%98%
Unreacted Cyclohexanone3%1.5%

Comparative Analysis of Methodologies

Bromine vs. Hydrogen Bromide Routes

FactorBr₂/NaClO₃ MethodHBr/NaClO₃ Method
Bromine HandlingHighNone
ByproductsMinor oxidative degradationTrace bromide salts
ScalabilityModerateHigh
CostHigher (Br₂ procurement)Lower (HBr availability)

The HBr/NaClO₃ method is preferred for large-scale production due to safety and cost benefits.

Purification and Isolation

Crude product is isolated via extraction with methylene chloride or ethyl acetate, followed by recrystallization from ethanol-water mixtures. Advanced facilities employ short-path distillation for ultrahigh-purity grades (>99.5%).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing γ-bromination is suppressed by:

  • Maintaining pH < 2 during bromination.

  • Using excess NaBr to stabilize the transition state.

Hydrolysis Side Reactions

Overhydrolysis leading to ring-opening products is minimized by:

  • Strict temperature control (<55°C).

  • Avoiding prolonged reaction times.

Industrial Applications and Synthesis Recommendations

This compound serves as a key intermediate for:

  • Pharmaceuticals: Synthesis of tetrahydrocarbazole analogs with CNS activity.

  • Agrochemicals: Production of cyclohexenone-based herbicides.

Recommended Protocol for Lab-Scale Synthesis:

  • Dissolve cyclohexanone (1 mol) in 500 mL aqueous HCl (pH 0.5).

  • Add NaClO₃ (0.2 mol) and HBr (48% w/w, 1.1 mol) dropwise at 20°C.

  • Stir for 2 hours, then add NaOH (2.1 mol) to adjust pH to 10.5.

  • Heat to 50°C for 2 hours, extract with CH₂Cl₂, and recrystallize .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions
2-Bromo-3-hydroxycyclohex-2-en-1-one serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical transformations, including nucleophilic additions and cyclization reactions. For example, it can undergo oxy-Michael addition reactions with naphthol derivatives, leading to the formation of new carbon-carbon bonds and complex structures .

Synthesis of Tetrahydrocarbazoles
The compound is also utilized in the preparation of tetrahydrocarbazole derivatives. These compounds are valuable in medicinal chemistry due to their biological activity and potential therapeutic applications . The synthetic route typically involves bromination followed by hydrolysis, enabling the formation of functionalized products that can be further modified.

Potential Pharmacological Applications
Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The ability to modify the hydroxyl and bromo groups allows for the exploration of structure-activity relationships, which can lead to the development of new pharmaceuticals .

Case Studies
Several studies have highlighted the efficacy of compounds derived from this compound in inhibiting cancer cell proliferation. For instance, modifications to its structure have shown promise in targeting specific cancer pathways, suggesting that this compound could be a valuable scaffold for drug development .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with tailored properties. Its reactivity can be harnessed to create cross-linked networks or to functionalize existing polymers, enhancing their mechanical and thermal properties.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Chemical SynthesisIntermediate for organic reactionsOxy-Michael addition with naphthol derivatives
Biological ActivityPotential anti-cancer and anti-inflammatory propertiesModifications leading to new pharmaceuticals
Material ScienceBuilding block for novel polymersFunctionalization of existing polymer matrices

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxycyclohex-2-en-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its interactions with other molecules. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Bromo-3-hydroxycyclohex-2-en-1-one and related brominated cyclohexenones:

Property This compound 3-Bromo-2-methyl-2-cyclohexen-1-one 4-Bromo-5,5-dimethylcyclohex-2-en-1-one α-Bromo-3-methylcyclohex-2-en-1-one
CAS No. Not reported 56671-83-1 69083-80-3 51326-26-2
Molecular Formula C₆H₇BrO₂ (inferred) C₇H₉BrO C₈H₁₁BrO C₇H₉BrO
Molecular Weight (g/mol) ~193.03 (calculated) 189.05 203.08 189.05
Substituents 2-Br, 3-OH 3-Br, 2-CH₃ 4-Br, 5,5-(CH₃)₂ 2-Br, 3-CH₃
LogP (Predicted) ~1.2 (estimated)* 1.7 Not reported 2.41
Hydrogen Bond Acceptors 2 1 1 1
Topological Polar Surface Area (Ų) ~40.5 (estimated) 17.1 Not reported 17.07

*Estimated using fragment-based methods due to lack of experimental data.

Key Differences and Implications:

Substituent Effects :

  • The hydroxyl group in this compound increases polarity compared to methyl or dimethyl analogs, likely improving aqueous solubility but reducing lipid solubility (lower LogP) .
  • Steric hindrance from the 5,5-dimethyl groups in 4-bromo-5,5-dimethylcyclohex-2-en-1-one may slow reaction kinetics in substitution or cycloaddition reactions compared to less hindered analogs .

In contrast, methyl-substituted analogs (e.g., 3-bromo-2-methyl-2-cyclohexen-1-one) may favor electrophilic bromine participation due to reduced electron withdrawal .

Crystallography and Structural Analysis: Brominated cyclohexenones are often analyzed via X-ray crystallography using software like SHELXL . The hydroxyl group in the target compound may facilitate crystal packing through hydrogen bonds, whereas methyl groups rely on van der Waals interactions.

While safety data for the target compound are unavailable, analogs like (Bromomethyl)cyclohexane recommend skin protection and respiratory precautions .

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